2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 617697-17-3
VCID: VC16155999
InChI: InChI=1S/C22H18Cl2N2O4S2/c1-12-18(21(28)30-8-7-29-2)19(16-4-3-9-31-16)26-20(27)17(32-22(26)25-12)11-13-5-6-14(23)15(24)10-13/h3-6,9-11,19H,7-8H2,1-2H3/b17-11+
SMILES:
Molecular Formula: C22H18Cl2N2O4S2
Molecular Weight: 509.4 g/mol

2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 617697-17-3

Cat. No.: VC16155999

Molecular Formula: C22H18Cl2N2O4S2

Molecular Weight: 509.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 617697-17-3

Specification

CAS No. 617697-17-3
Molecular Formula C22H18Cl2N2O4S2
Molecular Weight 509.4 g/mol
IUPAC Name 2-methoxyethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C22H18Cl2N2O4S2/c1-12-18(21(28)30-8-7-29-2)19(16-4-3-9-31-16)26-20(27)17(32-22(26)25-12)11-13-5-6-14(23)15(24)10-13/h3-6,9-11,19H,7-8H2,1-2H3/b17-11+
Standard InChI Key VYGQZBMHPQACPK-GZTJUZNOSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Introduction

Synthesis

The synthesis of thiazolopyrimidine derivatives typically involves condensation reactions between appropriate precursors. For example, the synthesis of similar compounds often starts with the preparation of a thiazole or pyrimidine ring, followed by fusion to form the thiazolopyrimidine core. The introduction of substituents like the thiophen-2-yl and 3,4-dichlorobenzylidene groups can be achieved through subsequent reactions such as alkylation or arylation.

Biological Activity

While specific biological activity data for 2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate are not available, compounds within the thiazolopyrimidine class have shown promise in various biological assays. These include antimicrobial, anti-inflammatory, and anticancer activities, depending on the specific substituents and structural features.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) would be essential for confirming its structure. Biological assays could explore its potential as a therapeutic agent, particularly in areas where thiazolopyrimidines have shown promise.

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